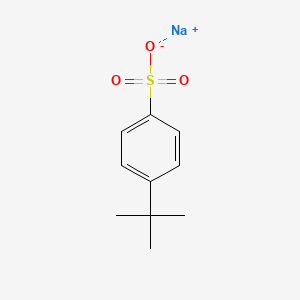
4-Tert-butylbenzenesulfonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butylbenzenesulfonic acid, sodium salt is an organic compound with the molecular formula C10H13NaO3S. It is a derivative of benzenesulfonic acid where a tert-butyl group is attached to the benzene ring. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylbenzenesulfonic acid, sodium salt typically involves the sulfonation of tert-butylbenzene. The reaction is carried out by treating tert-butylbenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylbenzenesulfonic acid, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles. Conditions typically involve the use of solvents like dichloromethane or acetonitrile.
Oxidation and Reduction: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound .
Scientific Research Applications
4-Tert-butylbenzenesulfonic acid, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and as a surfactant in biological studies.
Medicine: Investigated for its potential use in drug formulation and delivery.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Tert-butylbenzenesulfonic acid, sodium salt involves its ability to act as a strong acid and a surfactant. It can interact with various molecular targets, including proteins and enzymes, altering their activity and function. The sulfonic acid group is key to its reactivity, enabling it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid
- Toluene-4-sulfonic acid
- Methanesulfonic acid
Comparison
4-Tert-butylbenzenesulfonic acid, sodium salt is unique due to the presence of the tert-butyl group, which imparts steric hindrance and affects its reactivity compared to other sulfonic acids. This makes it particularly useful in applications where selective reactivity is desired .
Properties
Molecular Formula |
C10H13NaO3S |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
sodium;4-tert-butylbenzenesulfonate |
InChI |
InChI=1S/C10H14O3S.Na/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13;/h4-7H,1-3H3,(H,11,12,13);/q;+1/p-1 |
InChI Key |
WWNNTRKNZRMYDL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















